1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method involves the use of ethanol and sodium hydroxide solution to form the corresponding chalcone, which is then further reacted with other reagents to form the final compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Hydrogenation: Hydrogenation reactions can be performed using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Scientific Research Applications
1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and development of new drugs due to its biological activity.
Biological Studies: It is used in various biological assays to study its effects on different biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidinones: These compounds have a similar piperidine core but differ in their functional groups and biological activities.
Spiropiperidines: These compounds contain a spirocyclic structure and exhibit different pharmacological properties.
Substituted Piperidines: These compounds have various substituents on the piperidine ring, leading to diverse biological activities.
Properties
IUPAC Name |
1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-8-17(14-19(18)27-2)22-20(24)15-10-12-23(13-11-15)21(25)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNAQSFBMZOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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